molecular formula C15H11BrN2O3 B2394021 N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide CAS No. 2097889-34-2

N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide

Cat. No.: B2394021
CAS No.: 2097889-34-2
M. Wt: 347.168
InChI Key: LWKSUWPBOVQPBK-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide is a complex organic compound that features a bifuran moiety linked to a bromopyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide typically involves the coupling of 2,2’-bifuran with 5-bromopyridine-3-carboxylic acid. The reaction is facilitated by the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its ability to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-based dicarboxylic acids, while substitution of the bromine atom can produce various substituted pyridine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-14(21-12)13-2-1-5-20-13/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKSUWPBOVQPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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